
2-(Diethoxyphosphorylsulfanylmethylsulfinyl)-2-methylpropane
Übersicht
Beschreibung
Synthesis Analysis
This involves the methods and reactions used to synthesize the compound. It can include the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It can include the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and stability .Wissenschaftliche Forschungsanwendungen
Molecular Spectroscopy
Molecular spectroscopy is a technique widely used for the structural characterization of compounds. “2-(Diethoxyphosphorylsulfanylmethylsulfinyl)-2-methylpropane” can be studied using various spectroscopic methods to understand its molecular vibrations, bonding, and electronic transitions . This can provide insights into its reactivity and interactions with other molecules, which is crucial for developing new materials and chemical sensors.
Biomedical Research
In the field of biomedicine, this compound could be explored for its potential biological activity. Its unique structure may interact with biological systems in a way that could lead to the discovery of new drugs or diagnostic agents. Research can be conducted to assess its bioavailability, toxicity, and therapeutic efficacy .
Material Science
The compound’s properties make it a candidate for creating novel materials with specific characteristics. Scientists can investigate its incorporation into polymers or coatings to enhance durability, resistance to chemicals, or electrical conductivity. Such materials could have applications in electronics, construction, and automotive industries .
Food Science
Analyzing the interaction of this compound with various foodstuffs could lead to the development of new food preservatives or flavor enhancers. Its stability under different conditions and its effect on the shelf-life and taste of food products would be key areas of study .
Environmental Monitoring
“2-(Diethoxyphosphorylsulfanylmethylsulfinyl)-2-methylpropane” might be used as a marker or tracer in environmental studies due to its distinctive spectroscopic signature. It could help in tracking pollution dispersion or in the study of chemical processes in the atmosphere .
Energy Storage
Research could explore the use of this compound in energy storage systems, such as batteries or supercapacitors. Its electrochemical properties might make it suitable for use in electrodes or electrolytes, potentially leading to more efficient energy storage solutions .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(diethoxyphosphorylsulfanylmethylsulfinyl)-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21O4PS2/c1-6-12-14(10,13-7-2)15-8-16(11)9(3,4)5/h6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPIRTIPNKMGNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)SCS(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21O4PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00971544 | |
| Record name | O,O-Diethyl S-[(2-methylpropane-2-sulfinyl)methyl] phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00971544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Diethoxyphosphorylsulfanylmethylsulfinyl)-2-methylpropane | |
CAS RN |
56165-57-2 | |
| Record name | Terbufoxon sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056165572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O,O-Diethyl S-[(2-methylpropane-2-sulfinyl)methyl] phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00971544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,6-Bis[(4-chlorophenyl)methylene]cyclohexan-1-one](/img/structure/B104490.png)

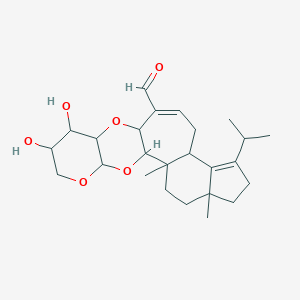
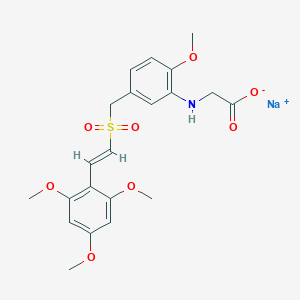

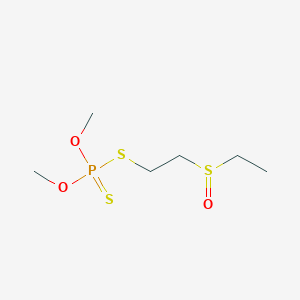

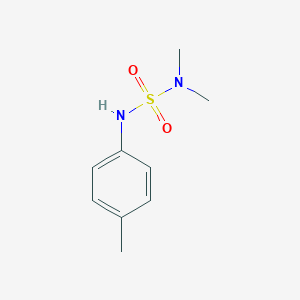
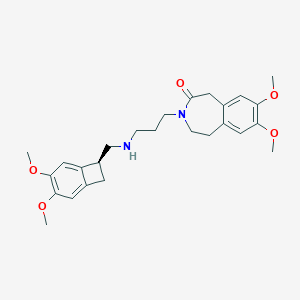

![2-[(1-Methylpropyl)amino]ethanol](/img/structure/B104520.png)